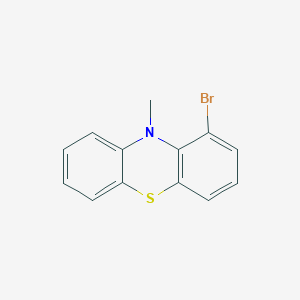
1-Bromo-10-methyl-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-10-methyl-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, characterized by the presence of a bromine atom and a methyl group on the phenothiazine core, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-10-methyl-10H-phenothiazine typically involves the bromination of 10-methyl-10H-phenothiazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-10-methyl-10H-phenothiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Formation of 10-methyl-10H-phenothiazine derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 10-methyl-10H-phenothiazine.
Wissenschaftliche Forschungsanwendungen
1-Bromo-10-methyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenothiazine derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-10-methyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound’s bromine atom and phenothiazine core allow it to participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
10-Methyl-10H-phenothiazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromo-10H-phenothiazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
10-Methyl-10H-phenothiazine-3-sulfonamide: Contains a sulfonamide group, providing different biological activities and applications.
Uniqueness: 1-Bromo-10-methyl-10H-phenothiazine is unique due to the presence of both a bromine atom and a methyl group on the phenothiazine core. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C13H10BrNS |
|---|---|
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
1-bromo-10-methylphenothiazine |
InChI |
InChI=1S/C13H10BrNS/c1-15-10-6-2-3-7-11(10)16-12-8-4-5-9(14)13(12)15/h2-8H,1H3 |
InChI-Schlüssel |
KSSSFPBTMNMROZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2SC3=C1C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


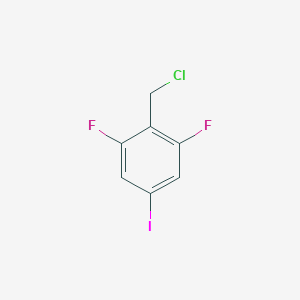
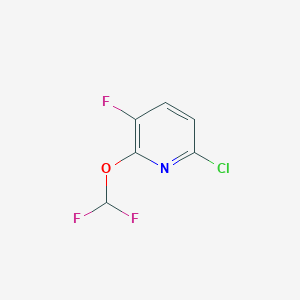
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)

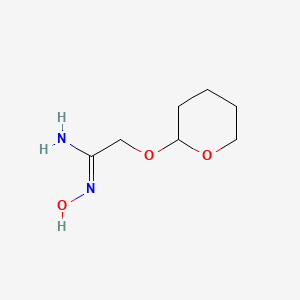
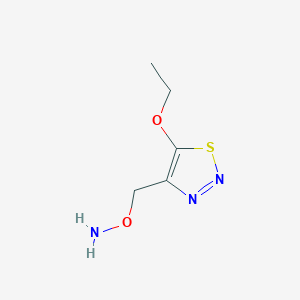
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
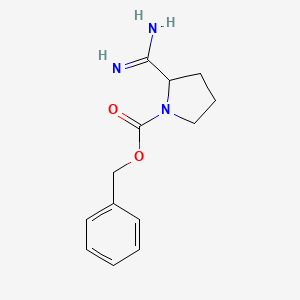
![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)

![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)

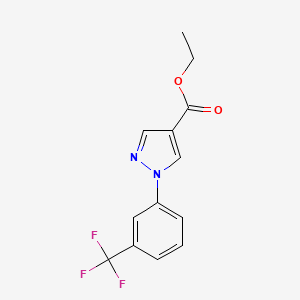
![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)
